

physical properties of 2-Bromo-1,3,5-triisopropylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1,3,5-triisopropylbenzene

Cat. No.: B188717

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,3,5-triisopropylbenzene

This technical guide provides a comprehensive overview of the core physical properties of **2-Bromo-1,3,5-triisopropylbenzene**, a significant compound in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines key physical data, experimental methodologies for their determination, and a visualization of a synthetic application.

Core Physical Properties

2-Bromo-1,3,5-triisopropylbenzene is a substituted aromatic hydrocarbon. Its physical state at room temperature is a clear, colorless to pale yellow liquid^{[1][2]}. Key quantitative physical properties are summarized in the table below for ease of reference and comparison.

Physical Property	Value
Molecular Formula	<chem>C15H23Br</chem> [1] [2] [3]
Molecular Weight	283.25 g/mol [1] [2] [3]
Boiling Point	296.5°C at 760 mmHg [1]
	96-97°C at 0.1 mmHg [4]
Density	1.107 g/cm³ [1]
	1.118 g/mL at 25°C
Refractive Index (n _{20/D})	1.523
	1.5195-1.5255 at 20°C [5]
Flash Point	125.9°C [1]
	>110°C (closed cup)
Solubility	Slightly miscible with water [4] [6]
Appearance	Clear colorless to pale yellow liquid [1]
Purity	Typically ≥95.0% (by GC) [5]

Experimental Protocols for Property Determination

The determination of the physical properties of organic compounds like **2-Bromo-1,3,5-triisopropylbenzene** follows established laboratory procedures. These protocols are designed to ensure accuracy and reproducibility.

Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of purity.[\[7\]](#)

Apparatus:

- Round-bottom flask (50 mL)

- Heating mantle or oil bath
- Distillation head (still head) with a port for a thermometer
- Condenser (Liebig, Graham, or Allihn)
- Receiving flask (Erlenmeyer or round-bottom)
- Thermometer (-10 to 360°C range)
- Boiling chips
- Clamps and stands

Procedure:

- Assembly: Set up the simple distillation apparatus securely in a fume hood. The round-bottom flask is placed in the heating mantle, and the distillation head is fitted on top. The thermometer is inserted into the still head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser. The condenser is attached to the side arm and connected to a water source (water in at the bottom, out at the top). The receiving flask is placed at the end of the condenser.
- Sample Preparation: Place approximately 10-15 mL of **2-Bromo-1,3,5-triisopropylbenzene** into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Heating: Begin heating the sample gently. The temperature will rise as the liquid heats up.
- Observation: Record the temperature when the vapor begins to condense on the thermometer bulb and the first drop of distillate is collected in the receiving flask. The temperature should stabilize as the liquid boils steadily.^[7]
- Data Recording: Record the stable temperature range over which the majority of the liquid distills. This range is the boiling point. Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. For vacuum distillation (as indicated by the 96-97°C at 0.1 mmHg value), a vacuum pump and manometer are connected to the system.

Determination of Density

Density is the mass of a substance per unit volume.[\[8\]](#)

Apparatus:

- Analytical balance (accurate to ± 0.001 g)
- Pycnometer or a precise graduated cylinder (e.g., 10 mL)
- Pasteur pipet or syringe
- Temperature-controlled water bath (optional, for high accuracy)

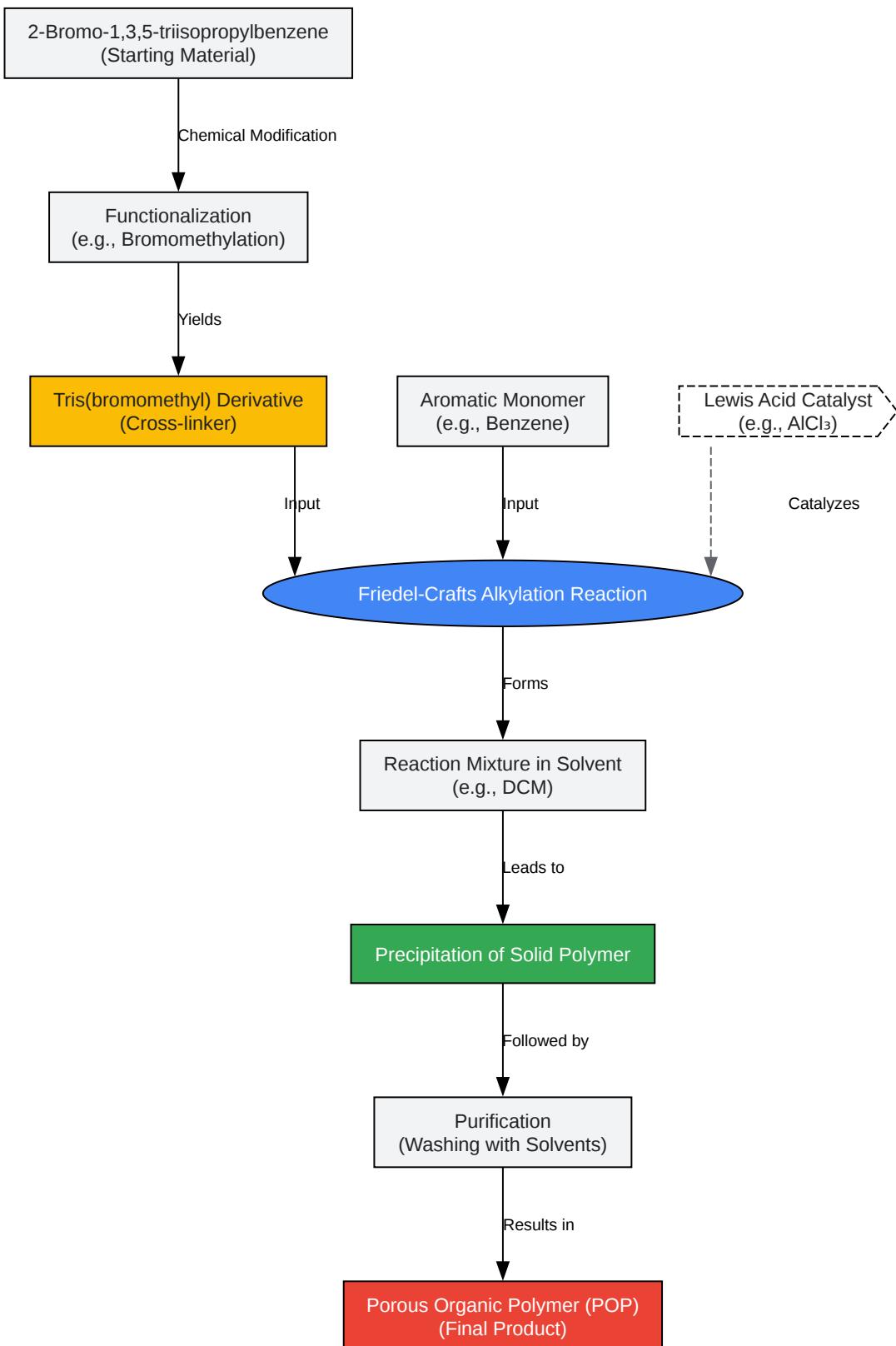
Procedure:

- Mass of Empty Container: Accurately weigh a clean, dry pycnometer or graduated cylinder on the analytical balance and record its mass.
- Volume Measurement: Carefully transfer a known volume (e.g., 5.00 mL) of **2-Bromo-1,3,5-triisopropylbenzene** into the weighed container using a pipet or syringe.
- Mass of Container and Liquid: Reweigh the container with the liquid and record the new mass.
- Temperature: Record the ambient temperature at which the measurement was taken, as density is temperature-dependent.
- Calculation:
 - Mass of liquid = (Mass of container + liquid) - (Mass of empty container)
 - Density = Mass of liquid / Volume of liquid

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property for liquids.

Apparatus:


- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper or Pasteur pipet
- Lint-free tissues
- Ethanol or acetone for cleaning

Procedure:

- Calibration: Turn on the refractometer and the connected water bath (set to 20°C). Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: Open the prism of the refractometer. Using a clean dropper, place a few drops of **2-Bromo-1,3,5-triisopropylbenzene** onto the surface of the lower prism.
- Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: Read the refractive index value from the scale. Most modern instruments provide a digital readout.
- Cleaning: Clean the prism surfaces thoroughly with a soft tissue moistened with ethanol or acetone immediately after the measurement.

Application in Synthesis: Workflow Visualization

2-Bromo-1,3,5-triisopropylbenzene serves as a crucial building block in organic synthesis, particularly in reactions like the Suzuki coupling and the formation of complex polymers.^[2] The following diagram illustrates a generalized workflow for the synthesis of a Porous Organic Polymer (POP) where a derivative of 1,3,5-triisopropylbenzene (a functionalized version of the title compound) acts as a key cross-linking agent in a Friedel-Crafts alkylation reaction.^[9]

[Click to download full resolution via product page](#)

Caption: Workflow for Porous Organic Polymer (POP) synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Bromo-1,3,5-triisopropylbenzene, 96% | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-1,3,5-triisopropylbenzene | 21524-34-5 | FB33867 [biosynth.com]
- 4. 1-BROMO-2,4,6-TRIISOPROPYLBENZENE | 21524-34-5 [chemicalbook.com]
- 5. 2-Bromo-1,3,5-triisopropylbenzene, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Bromo-1,3,5-triisopropylbenzene, 96% | Fisher Scientific [fishersci.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. docsity.com [docsity.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical properties of 2-Bromo-1,3,5-triisopropylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188717#physical-properties-of-2-bromo-1-3-5-triisopropylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com